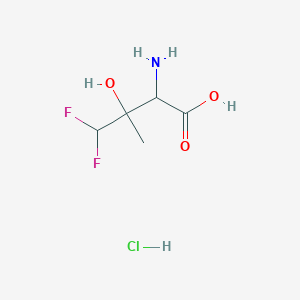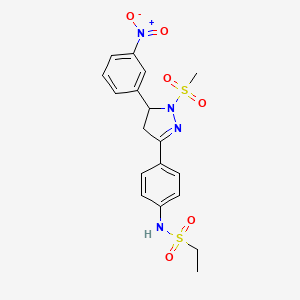
N-(4-(1-(methylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(1-(methylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound known for its unique structural characteristics and wide range of applications in scientific research. This compound features a pyrazole core substituted with various functional groups, making it a versatile candidate for various chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1-(methylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multi-step organic reactions. Starting from commercially available precursors, the process includes the formation of the pyrazole ring via cyclization reactions, followed by the introduction of the nitrophenyl group through nitration, and subsequent sulfonation to introduce the methylsulfonyl and ethanesulfonamide groups. Reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as sulfuric acid or Lewis acids to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimized synthetic routes to ensure high yield and purity. This may include continuous flow reactions to enhance efficiency, rigorous purification steps such as recrystallization, and the use of advanced analytical techniques like HPLC for quality control.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be employed to convert the nitrophenyl group into an aminophenyl group, yielding a different set of biological activities.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or m-chloroperbenzoic acid in solvents such as acetone.
Reduction: Hydrazine hydrate or catalytic hydrogenation using palladium on carbon in ethanol.
Substitution: Halogenated reagents like N-bromosuccinimide or sodium azide in organic solvents.
Major Products:
Oxidation Products: Sulfone derivatives.
Reduction Products: Aminophenyl derivatives.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-(4-(1-(methylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide has found applications across several scientific disciplines:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a functional group in medicinal chemistry for drug discovery.
Biology: Investigated for its potential as an inhibitor in enzymatic reactions, particularly those involving sulfonamides.
Medicine: Explored for its therapeutic potential in treating diseases that involve dysregulation of enzyme activity.
Industry: Utilized in the development of materials with specific electronic or photochemical properties, given its unique structural features.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms depending on its application:
Molecular Targets and Pathways:
Inhibitory Activity: The sulfonamide group in the compound can inhibit the activity of certain enzymes by mimicking the natural substrate, leading to competitive inhibition.
Signal Transduction Modulation: The compound may interfere with cellular signal transduction pathways, particularly those involving sulfonamide-sensitive enzymes.
Comparison with Similar Compounds
Compared to other sulfonamide-containing compounds, N-(4-(1-(methylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide stands out due to its distinct combination of functional groups and the pyrazole core. Similar compounds include:
N-(4-aminophenyl)ethanesulfonamide: Lacks the pyrazole core but has similar inhibitory activity on sulfonamide-sensitive enzymes.
4-(5-nitro-1H-pyrazol-3-yl)aniline: Shares the pyrazole core and nitrophenyl group but differs in the absence of the sulfonamide group.
Benzene sulfonamide derivatives: Broad class of compounds with sulfonamide functionality but without the specific structural features of this compound.
Feel the need to dig deeper into any of these sections?
Properties
IUPAC Name |
N-[4-[2-methylsulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O6S2/c1-3-30(27,28)20-15-9-7-13(8-10-15)17-12-18(21(19-17)29(2,25)26)14-5-4-6-16(11-14)22(23)24/h4-11,18,20H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSDYHBWVPSINK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(3-chlorophenyl)-6-((2-methoxyethyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2883249.png)

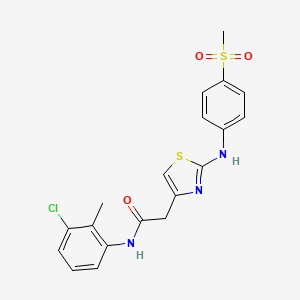


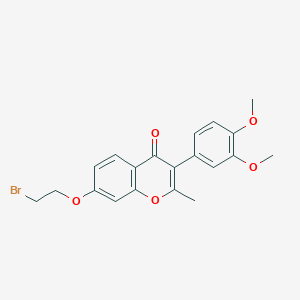
![1-[3-(Oxan-4-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2883258.png)
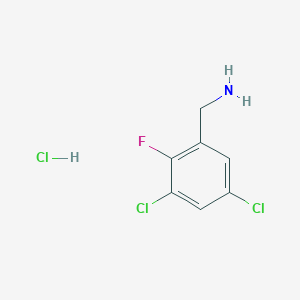
![6-[3-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2883261.png)
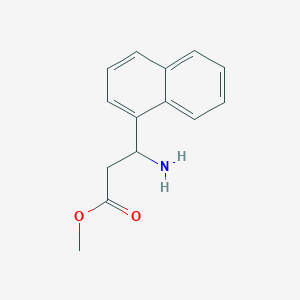
![2-(3-chlorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2883266.png)

![4-[(Piperidin-2-yl)methyl]benzonitrile](/img/structure/B2883268.png)
